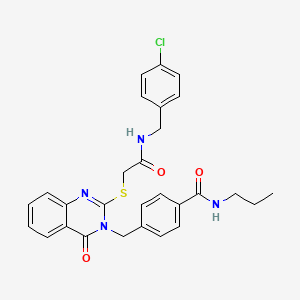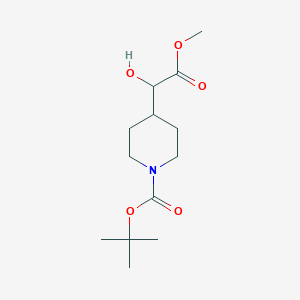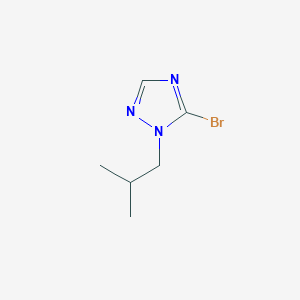
5-Bromo-1-(2-methylpropyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(2-methylpropyl)-1,2,4-triazole is a chemical compound with the molecular weight of 204.07 . It is also known as 5-bromo-1-isobutyl-1H-1,2,4-triazole .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 204.07 . More specific physical and chemical properties are not available in the retrieved data.
Aplicaciones Científicas De Investigación
Reactivity and Electron Interactions
5-Bromo-1-(2-methylpropyl)-1,2,4-triazole and its derivatives show varied reactivity due to the presence of bromo, methyl, and triazole groups. The electron-releasing power of singly bound and the electron-attracting power of doubly bound nitrogen atoms in such structures significantly influence their reactivity. This understanding assists in predicting the behavior of these compounds in various chemical reactions, providing insights into their potential applications in synthetic chemistry and material science (Barlin, 1967).
Synthesis and Antibacterial Properties
The synthesis of S-derivatives of this compound involves alkylation with bromoalkanes, leading to compounds with high yield. These compounds exhibit promising antibacterial activity, making them potential candidates for developing new antibiotics or disinfectants. The ability of these derivatives to compete with established antibiotics like kanamycin underscores their potential in medical and pharmaceutical research (2020).
Biological Activity Prediction
Derivatives of this compound demonstrate significant biological activities, including antitumor, antiviral, antibacterial, and antioxidant activities. Virtual screening and analysis of the structure-activity relationship provide valuable insights into the potential therapeutic applications of these compounds. The prediction of biological activity based on chemical structure is crucial in drug development, offering a pathway to synthesize compounds with targeted therapeutic effects (Bigdan, 2021).
Antimicrobial and Surface Activity
Research on 1,2,4-triazole derivatives reveals their antimicrobial properties and potential as surface-active agents. These findings are significant for applications in sanitation, sterilization, and the development of materials with inherent antimicrobial properties. Understanding the structure-activity relationship of these compounds paves the way for their use in various industries, including healthcare, agriculture, and material science (El-Sayed, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1-(2-methylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADGVJIIKWUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505238-82-3 |
Source


|
| Record name | 5-bromo-1-(2-methylpropyl)-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3-(2-fluorophenyl)-1-methylurea](/img/structure/B2434384.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)
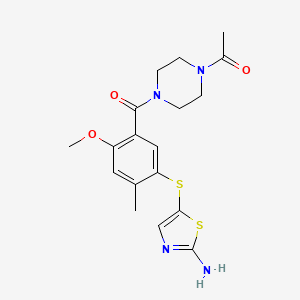
![N-(3-chloro-4-methoxyphenyl)-1-(6-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2434388.png)
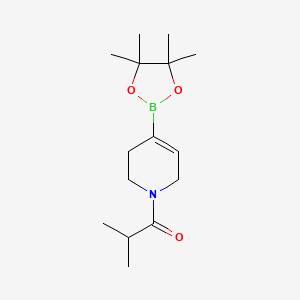
![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)
![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)

![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)

